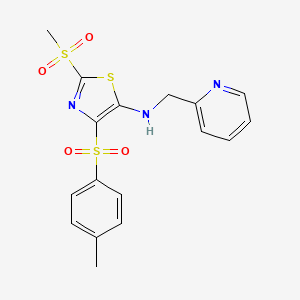

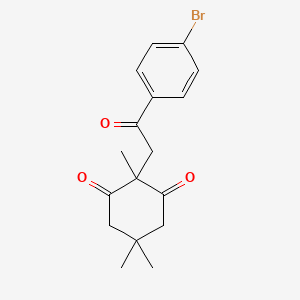

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

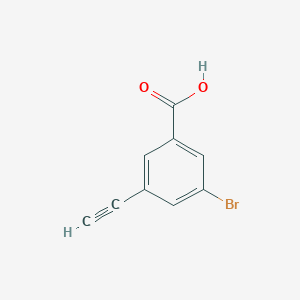

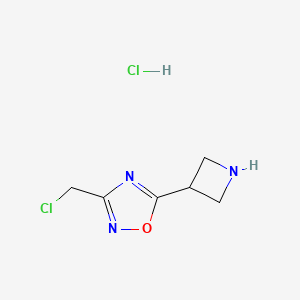

The compound “2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a trimethylcyclohexane-1,3-dione group, which is a cyclohexane ring with three methyl groups and two carbonyl groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The reactivity of this compound would depend on its specific functional groups. The bromophenyl group is likely to be reactive due to the presence of the bromine atom, which can participate in various substitution reactions . The trimethylcyclohexane-1,3-dione group may also be reactive due to the presence of the carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications

Oxidative Reactions and Synthesis Methods

Research has demonstrated the utility of similar diones in oxidative reactions and as intermediates in the synthesis of complex molecules. For example, ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate can be oxidized by dimethyl sulphoxide to yield 2,3-dione derivatives, highlighting the role of bromo-substituted compounds in facilitating oxidative transformations (Sato et al., 1977). Similarly, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione serves as an electrophilic iodinating agent, enabling selective synthesis of α-iodoketones from allylic alcohols, which underscores the importance of diones in electrophilic iodination processes (Martinez-Erro et al., 2017).

Catalytic Cyclization

The palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines to form 2-anilinohydroisoindoline-1,3-diones represents a significant application in catalytic cyclization, demonstrating the utility of bromo-substituted cyclohexanones in complex synthesis pathways (Yoon & Cho, 2015).

Chemical Sensing

Certain diones are utilized in developing chemosensors for detecting metal ions, such as cobalt (Co2+). Intramolecular charge transfer (ICT) chromophores based on substituted aryl hydrazones of β-diketones have been synthesized and applied as reversible “on–off” sensing mechanisms for Co2+, with notable selectivity and sensitivity, illustrating the potential of these compounds in environmental and biological monitoring (Subhasri & Anbuselvan, 2014).

Antimicrobial Activity

Research on 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes has explored their antimicrobial properties. These studies suggest the potential of bromo-substituted diones in developing antimicrobial agents, emphasizing the importance of structural modifications for enhancing biological activity (Sampal et al., 2018).

Molecular Structure and Reactivity

The versatile reactivity of certain germenes toward esters and carbonyl derivatives, resulting in cycloaddition reactions, highlights the significance of structurally related diones in understanding reaction mechanisms and developing new synthetic methodologies (Kettani et al., 2007).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Some similar compounds, such as 4-bromophenol, are known to be harmful if swallowed and can cause skin and eye irritation .

Future Directions

properties

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]-2,5,5-trimethylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO3/c1-16(2)9-14(20)17(3,15(21)10-16)8-13(19)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXNOQWTBCLXIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)(C)CC(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2961261.png)

![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)

![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)

methanone](/img/structure/B2961279.png)

![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)